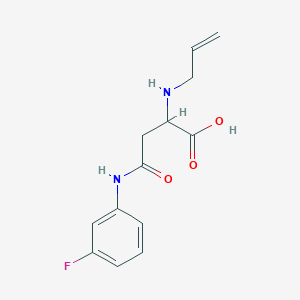
2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid” is an organic compound containing functional groups such as carboxylic acid, amine, and allyl group. The presence of these functional groups suggests that this compound may participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, amine, and allyl group would significantly influence its structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group could participate in esterification or acid-base reactions, while the amine group could undergo reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxylic acid and amine would likely make it polar and potentially soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds structurally related to 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid often explores their synthesis and characterization. For instance, the development and analysis of novel derivatives like 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB) highlight the compound's structural intricacies and potential for further chemical exploration (Ashfaq et al., 2021). These studies underscore the importance of understanding molecular structures for the development of new chemical entities with potential applications in various fields.
Analytical Applications
Compounds with similar structures have been utilized in developing sensitive analytical methods. For example, the creation of an effective ELISA for the determination of fenthion, employing haptens like 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, showcases the utility of these compounds in enhancing analytical accuracy and sensitivity in detecting agricultural chemicals (Zhang et al., 2008).
Fluorescent Probes and Protein Studies
Fluorescent amino acids, such as those genetically encoded in organisms, represent another area of application. Techniques enabling the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites allow for detailed studies of protein structure, dynamics, and interactions, demonstrating the potential of fluorescent derivatives for biochemical and cellular studies (Summerer et al., 2006).
Molecular Interactions and Stability
Investigations into the properties of related compounds, such as their ability to recognize and interact with other molecules, underline the relevance of these chemicals in studying molecular interactions. For instance, self-assembled aggregates of fluoroalkylated compounds demonstrate selective recognition capabilities, offering insights into molecular transport mechanisms and the design of molecular recognition systems (Sawada et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-fluoroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-2-6-15-11(13(18)19)8-12(17)16-10-5-3-4-9(14)7-10/h2-5,7,11,15H,1,6,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSIZINZLSEELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2708767.png)

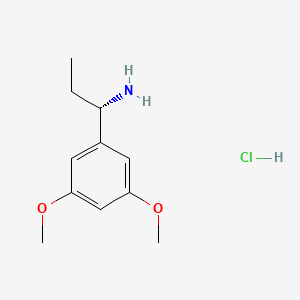
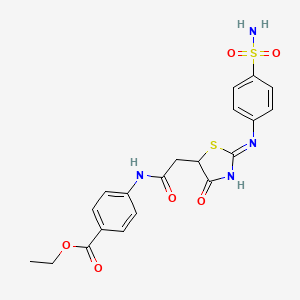
![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)
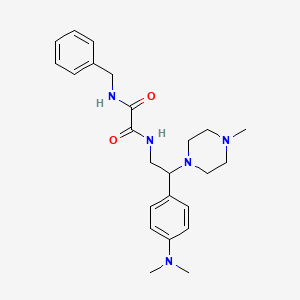



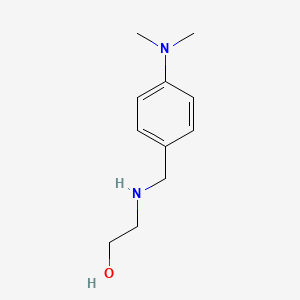
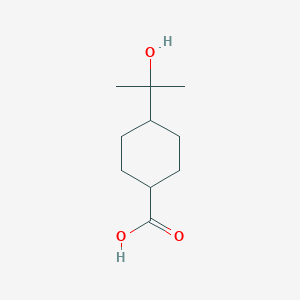
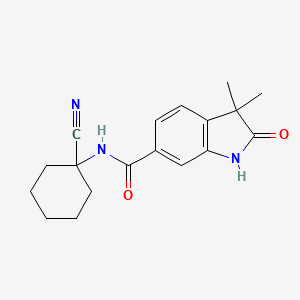
![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)